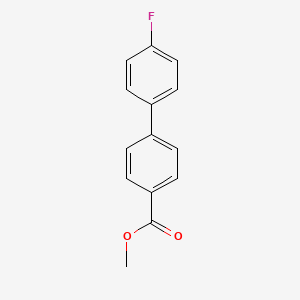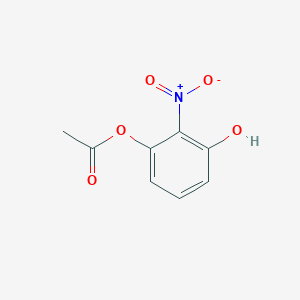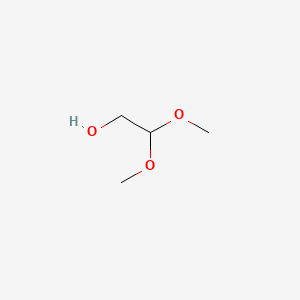
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Optical and Electronic Properties
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, a fluoro- and cyanoterminated compound, is studied for its ability to induce the antiferroelectric phase (SmC*A) in mixtures with other compounds. This research provides insight into the temperature characteristics of helical pitch, relevant in optical applications like liquid crystal displays (Tykarska, Garbat, & Rejmer, 2011).
2. Molecular Structure Analysis
The compound has been investigated through FT-IR, molecular structure, HOMO-LUMO, MEP, and NBO analysis, shedding light on its stability and chemical properties. These studies are crucial in understanding its potential applications in material science (Sheena Mary et al., 2014).
3. Enantioselective Synthesis Applications
In pharmaceutical research, the compound has been utilized in the enantioselective synthesis of (S)-Flurbiprofen methyl ester, showcasing its potential in creating chirally pure pharmaceuticals (Harkness & Clarke, 2017).
4. Synthesis of Novel Compounds
Researchers have synthesized variants of this compound, exploring different methods and yields, which is significant for developing new chemicals and intermediates (Qunfeng et al., 2012).
5. Fluorescent Sensor Development
The compound's derivatives have been used to synthesize optical chloride sensors, highlighting its utility in developing novel sensing technologies (Das, Mohar, & Bag, 2021).
6. Fluorinated Pharmaceuticals
In drug development, the positioning of fluorine atoms on biphenyl derivatives, including this compound, is investigated to improve metabolic stability, highlighting its role in enhancing drug efficacy (Bright et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modification of the compound through oxidation, reduction, or hydrolysis reactions . These interactions can significantly influence the compound’s biochemical properties and its role in various metabolic pathways.
Cellular Effects
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with various biomolecules. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of these molecules This binding can result in changes in gene expression, enzyme activity, and overall cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can cause adverse effects, such as liver damage and oxidative stress.
Metabolic Pathways
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria may affect cellular energy production and metabolism.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJGXBVKOGLYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189159 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-87-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)


